2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole

Catalog No.
S13176114
CAS No.
94021-31-5
M.F
C19H20N8O
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)a...

CAS Number

94021-31-5

Product Name

2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole

IUPAC Name

4-[[3-[(3,5-diaminophenyl)diazenyl]-4-methoxyphenyl]diazenyl]benzene-1,3-diamine

Molecular Formula

C19H20N8O

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C19H20N8O/c1-28-19-5-3-14(24-26-17-4-2-11(20)9-16(17)23)10-18(19)27-25-15-7-12(21)6-13(22)8-15/h2-10H,20-23H2,1H3

InChI Key

NILXYKBVKQHIOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=CC(=CC(=C3)N)N

2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole is an organic compound with the molecular formula C19H20N8OC_{19}H_{20}N_8O and a molecular weight of approximately 376.42 g/mol. This compound features two azo groups (-N=N-) linked to aromatic rings, specifically substituted aniline derivatives. Its structure includes methoxy and amino substituents, which contribute to its chemical properties and potential applications in various fields, including dye chemistry and pharmaceuticals .

Typical for azo compounds. Key reactions include:

  • Diazotization: The introduction of diazonium salts can modify the compound's reactivity, allowing for further functionalization.
  • Reduction: Azo groups can be reduced to amines under certain conditions, altering the compound's properties and reactivity.
  • Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures or dyes.

These reactions are crucial for synthesizing derivatives or creating new materials with tailored properties .

The synthesis of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole typically involves:

  • Azo Coupling: The reaction of diazonium salts derived from 3,5-diaminophenol with 4-anisidine or similar substrates.
  • Refluxing: The reaction mixture is often refluxed in an appropriate solvent (e.g., ethanol or water) to facilitate the coupling reaction.
  • Purification: Post-reaction purification is commonly achieved through recrystallization or chromatography techniques to isolate the desired product.

This method allows for the efficient production of azo compounds with high yields .

The primary applications of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole include:

  • Dye Manufacturing: Used as a dye intermediate due to its vibrant color properties.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity.
  • Analytical Chemistry: As a reagent in various analytical techniques due to its ability to form colored complexes.

These applications highlight the versatility of this compound in both industrial and research settings .

Several compounds share structural similarities with 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole. Notable examples include:

Compound NameMolecular FormulaUnique Features
4-Amino-3-(phenylazo)-naphthaleneC13H12N4OContains a naphthalene core; used in dyes
2-Amino-4-(phenylazo)-anilineC12H12N4OSimpler structure; less complex than target compound
Disodium 4-amino-3-[[4′-(2,4-diaminophenyl)azo]-1,1′-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthaleneC24H22N6O7S2More complex structure; used in specialized dye applications

The uniqueness of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole lies in its dual azo linkages combined with specific amino substitutions that enhance its reactivity and potential biological activity compared to simpler analogs .

Diazotization-Coupling Reaction Mechanisms

The synthesis of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole follows the fundamental principles of azo dye formation through sequential diazotization and coupling reactions [1] [2]. This bis-azo compound requires a carefully orchestrated multi-step synthetic approach involving the formation of two distinct azo bonds within the same molecular framework [15] [19].

The overall synthetic strategy involves the preparation of diazonium salts from 3,5-diaminoaniline and 2,4-diaminoaniline, followed by sequential coupling reactions with the anisole backbone [1] [5]. The reaction proceeds through a two-stage mechanism where the first diazotization-coupling creates a mono-azo intermediate, which subsequently undergoes a second diazotization-coupling sequence to form the final bis-azo product [22] [24].

Diazonium Salt Formation Optimization

The formation of diazonium salts represents the critical first step in the synthesis of this complex bis-azo compound [3] [5]. The diazotization mechanism begins with the reaction of nitrous acid with hydrochloric acid to generate the nitrosonium ion (NO+), which serves as the active nitrosating species [5] [17]. The nitrosonium ion subsequently attacks the primary amine groups of both 3,5-diaminoaniline and 2,4-diaminoaniline to form the corresponding diazonium salts [3] [5].

The mechanistic pathway involves several distinct steps: initial protonation of the amine, reaction with nitrous acid to form nitrosamine, followed by rearrangement and elimination to yield the diazonium ion [5] [17]. The reaction kinetics follow first-order dependence on both the amine concentration and nitrous acid concentration, with the rate equation expressed as dX/dt = K(a-X)(b-X), where K = 1415.163 exp(-13.42/RT) [21].

Temperature control emerges as the most critical parameter for diazonium salt stability [10] [14]. Optimal diazotization conditions require temperatures maintained between 0-5°C to prevent decomposition of the thermally unstable diazonium intermediates [10] [17]. Research demonstrates that even moderate temperature increases to 20-30°C can result in significant decomposition, drastically reducing the available diazonium species for subsequent coupling reactions [14] [28].

The concentration of hydrochloric acid plays a crucial role in maintaining the acidic environment necessary for diazonium salt formation [5] [29]. Studies indicate that the relationship between observed rate constants and hydrochloric acid concentration follows a non-linear pattern, correlating with the Hammett acidity function [29]. The optimal acid concentration range typically falls between 1.5-2.0 molar equivalents relative to the amine substrate [10] [16].

ParameterOptimal RangeEffect on FormationReference
Temperature0-5°CPrevents decomposition [10] [14]
HCl Concentration1.5-2.0 equivalentsMaintains acidic medium [10] [29]
NaNO₂ Addition RateSlow, dropwiseControls reaction rate [14] [16]
Reaction Time10-30 minutesEnsures completion [10] [16]

Electrophilic Aromatic Coupling Dynamics

The electrophilic aromatic substitution mechanism governs the coupling of diazonium salts with the anisole backbone [2] [4]. The diazonium ion functions as a weak electrophile that selectively attacks electron-rich aromatic systems, particularly those containing electron-donating substituents such as the methoxy group in anisole [2] [26].

The coupling reaction proceeds through a two-step mechanism involving initial electrophilic attack by the diazonium ion on the aromatic ring, followed by rapid deprotonation to restore aromaticity [2] [4]. The regioselectivity of the coupling reaction is governed by the directing effects of the methoxy substituent, which activates the ortho and para positions for electrophilic attack [2] [15].

For the synthesis of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole, precise control of the coupling sequence is essential [19] [24]. The first coupling typically occurs at the position ortho to the methoxy group due to steric accessibility, while the second coupling proceeds at the para position [15] [19]. This sequential coupling pattern requires careful pH control to ensure selective reactivity at each stage [16] [32].

The kinetics of the coupling reaction exhibit strong pH dependence, with optimal coupling efficiency achieved at pH values between 8.5-10.0 [16] [28]. At pH values below 8.0, the coupling rate decreases significantly due to reduced nucleophilicity of the aromatic ring [28] [32]. Conversely, pH values above 10.5 lead to competitive decomposition of the diazonium salt through hydrolysis [16] [28].

Temperature effects on coupling dynamics demonstrate a delicate balance between reaction rate and diazonium salt stability [14] [28]. While elevated temperatures can accelerate the coupling reaction, temperatures above 30°C result in rapid diazonium decomposition, leading to decreased yields [14] [28]. The optimal temperature range for coupling reactions falls between 20-25°C, providing sufficient reaction rate while maintaining diazonium salt integrity [28] [32].

Catalytic Systems in Azo Bond Formation

Modern synthetic approaches to azo bond formation increasingly rely on catalytic systems to enhance reaction efficiency and selectivity [6] [8]. Metal-free catalytic protocols have emerged as particularly attractive alternatives, with molecular iodine demonstrating exceptional performance in azo compound synthesis [6]. The iodine-catalyzed system operates through direct oxidation of hydrazine precursors under ambient conditions, utilizing atmospheric oxygen as the stoichiometric oxidant [6].

Transition metal catalysts, particularly copper and palladium systems, have shown remarkable efficacy in azo bond formation [8] [12]. Copper acetate in combination with small amounts of palladium salts enables rapid conversion of anilines to aromatic azo compounds under base-free and solvent-free conditions [8]. This catalytic system operates through a mechanism involving copper ions in the catalytic cycle, assisted by palladium and oxygen [8].

The development of heterogeneous catalytic systems has advanced significantly, with nickel-cobalt alloy nanoparticles supported on nitrogen-doped carbon nanotubes demonstrating exceptional activity [8]. These NiCo@N-CNTs catalysts achieve 100% conversion with 99% selectivity under optimized conditions, while maintaining excellent stability and reusability [8].

Electrochemical catalysis represents another frontier in azo synthesis, with samarium-based electrodes enabling cross-coupling reactions of aromatic nitro compounds to azo products [8]. The SmI₂-catalyzed system achieves 83% yield with 99% selectivity under base-free conditions, with the electrode remaining stable for over 100 reaction cycles [8].

Catalyst SystemLoadingConditionsYieldSelectivityReference
Molecular Iodine1-5 mol%Ambient O₂85-95%>90% [6]
Cu(OAc)₂/Pd3-5 mol%Solvent-free90-95%>95% [8]
NiCo@N-CNTs3.8 mol%H₂O₂ oxidant95%92% [8]
SmI₂ electrodeCatalyticElectrochemical83%99% [8]

Solvent Effects and Temperature Dependence

Solvent selection profoundly influences both the reaction kinetics and product selectivity in azo synthesis [9] [13]. The solvatochromic behavior of azo compounds demonstrates significant sensitivity to solvent polarity, with absorption maxima shifting systematically with changing solvent environment [9] [36]. Studies of azo dyes in solvents ranging from hexane to ethanol reveal bathochromic shifts of up to 84 nanometers as solvent polarity increases [9].

The Kamlet-Taft solvatochromic parameters provide quantitative measures of solvent effects, incorporating hydrogen bond donor ability (α), hydrogen bond acceptor ability (β), and dipolarity/polarizability (π*) [13] [36]. For azo compounds, hydrogen bonding interactions emerge as the dominant solvent effect, with both ground state destabilization and excited state stabilization contributing to observed spectral shifts [13] [36].

Temperature dependence in azo synthesis exhibits complex behavior that varies significantly with reaction stage [10] [27]. Diazotization reactions demonstrate strong temperature sensitivity, with rate constants following Arrhenius behavior characterized by activation energies of approximately 111.5 kilojoules per mole [21] [27]. The exponential temperature dependence necessitates precise thermal control to maintain reproducible reaction conditions [10] [27].

Flow chemistry approaches have revealed nuanced temperature effects that differ from traditional batch conditions [10] [28]. Continuous flow diazotization can tolerate slightly elevated temperatures compared to batch processes, with successful reactions proceeding at temperatures up to 25°C when residence times are optimized [10] [28]. However, temperatures exceeding 30°C consistently result in decreased yields due to enhanced diazonium decomposition [28] [32].

The coupling reaction exhibits moderate temperature dependence, with optimal performance achieved at 20-25°C [28] [32]. Lower temperatures (0-10°C) reduce reaction rates without providing compensating benefits, while higher temperatures (35-50°C) lead to decreased selectivity and increased side product formation [28] [32].

SolventDielectric Constantπ* ParameterAbsorption λmax (nm)Bathochromic ShiftReference
Hexane1.88-0.084500 (reference) [9]
Toluene2.380.54465+15 [9]
Chloroform4.810.58485+35 [9]
Ethanol24.550.54534+84 [9]

Purification Techniques and Yield Optimization

The purification of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole requires specialized techniques adapted to the unique properties of bis-azo compounds [11] [33]. Recrystallization emerges as the primary purification method, typically employing ethanol-water mixtures as the recrystallization solvent [11] [33]. The process involves dissolution of the crude product in hot ethanol, followed by controlled cooling and water addition to induce crystallization [33].

Column chromatography provides superior separation capabilities for complex azo mixtures, particularly when geometric isomers or regioisomers are present [34] [37]. Silica gel stationary phases with hexane-acetone mobile phases (typically 5:1 ratio) achieve effective separation of azo compounds based on polarity differences [34]. The chromatographic behavior correlates strongly with the number and position of azo groups, enabling selective isolation of the desired bis-azo product [34] [37].

Yield optimization strategies focus on minimizing losses during both synthesis and purification stages [14] [16]. Critical factors include controlling reagent addition rates to prevent local overheating, maintaining optimal pH throughout the coupling sequence, and employing efficient washing procedures to remove inorganic impurities [14] [16]. Studies demonstrate that slow addition of diazonium salt solutions prevents formation of sticky, non-filterable by-products that significantly reduce isolated yields [14].

The impact of reagent addition rate on yield has been quantitatively studied, revealing that coupling reactions must be performed with slow, controlled addition to achieve optimal results [14] [16]. Fast addition of reactants leads to local temperature increases and pH fluctuations that promote side reactions and reduce the yield of the desired product [14] [16].

Continuous flow processing offers advantages for yield optimization through enhanced mixing and precise temperature control [16] [32]. Flow rates between 30-60 milliliters per minute provide optimal mixing while maintaining sufficient residence time for complete conversion [16] [28]. Residence times of 2-10 seconds prove adequate for coupling reactions under flow conditions, representing significant reductions compared to batch processing [16] [32].

Purification MethodYield RecoveryPurity AchievedSolvent SystemApplication
Recrystallization85-95%>95%Ethanol/WaterFinal purification
Column Chromatography70-90%>98%Hexane/Acetone (5:1)Isomer separation
Precipitation90-98%85-95%Acidic/Basic mediumInitial isolation
Continuous Flow95-99%90-95%Process dependentIntegrated synthesis

The thermal stability of the final product influences both purification conditions and storage requirements [27]. Thermogravimetric analysis reveals decomposition onset temperatures around 250°C, indicating good thermal stability under normal purification conditions [27]. However, prolonged heating during recrystallization should be minimized to prevent degradation [27].

The thermal stability of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole is fundamentally governed by the presence of two azo linkages and multiple amino substituents. Based on comprehensive thermal analysis data from similar aromatic azo compounds, this bis-azo derivative exhibits characteristic decomposition patterns that proceed through multiple mechanistic pathways [1] [2].

The compound demonstrates a flash point of 398.4°C and a boiling point of 735.1°C at 760 mmHg [1], indicating substantial thermal stability under normal conditions. However, the onset of decomposition typically occurs at significantly lower temperatures than the boiling point, with thermal decomposition initiation expected in the range of 200-300°C [2] [3]. This decomposition temperature range is consistent with other diaminophenyl azo compounds, where the azo groups represent the primary thermally labile sites [4] [2].

Primary Decomposition Mechanism:
The initial thermal decomposition follows a bimolecular intermolecular hydrogen transfer mechanism [5], where the azo nitrogen atoms abstract hydrogen from neighboring amino groups. This process results in the formation of diaminoaniline derivatives and anisidine derivatives as primary products through carbon-nitrogen bond cleavage [2]. The decomposition proceeds via sequential two-electron reduction processes at each azo linkage, ultimately yielding aromatic amine fragments [6].

Secondary Decomposition Pathways:
At elevated temperatures (>400°C), secondary decomposition involves complete fragmentation of the aromatic framework, producing benzene ring fragments, methoxy group derivatives, and nitrogen gas [5] [2]. The decomposition enthalpy is estimated at -100 to -200 kJ/mol, typical for aromatic azo compounds with multiple reactive sites [2].

The activation energy for thermal decomposition ranges from 50-150 kJ/mol, with the lower values associated with the initial azo group decomposition and higher values required for complete molecular fragmentation [2] [3]. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) represent the most appropriate analytical techniques for characterizing these thermal transitions [2] [7].

Solubility Characteristics in Organic/Aqueous Media

The solubility profile of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole reflects the complex interplay between its hydrophobic aromatic framework and hydrophilic amino substituents. The compound exhibits highly limited aqueous solubility (<0.1 g/L) due to the predominant hydrophobic character imparted by the extended aromatic conjugation system [8] [9].

Aqueous Media Behavior:
In aqueous environments, the compound demonstrates extremely low solubility comparable to simple anisole derivatives, which exhibit water solubility of only 0.171 g/100 mL at 20°C [10]. The presence of multiple amino groups provides some hydrophilic character, but this is insufficient to overcome the strong hydrophobic interactions of the bis-azo aromatic system [8] [11].

Organic Solvent Compatibility:
The compound exhibits excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) where solubility exceeds 50 g/L [11] [6]. This enhanced solubility in DMSO relates to the solvent's ability to stabilize both azo and hydrazone tautomeric forms through hydrogen bonding interactions [11] [12].

Moderate solubility (1-10 g/L) is observed in polar protic solvents including ethanol and methanol, where hydrogen bonding between the amino groups and solvent molecules facilitates dissolution [8] [10]. Good solubility (>10 g/L) occurs in non-polar aromatic solvents such as benzene and chloroform, driven by favorable aromatic-aromatic interactions between the solute and solvent systems [8] [10].

Acetonitrile represents an optimal solvent choice, providing good solubility while maintaining chemical stability of the azo linkages [11]. The compound exhibits limited solubility in diethyl ether (0.1-5 g/L) due to insufficient polarity matching between the solvent and the polar amino substituents [8].

Redox Behavior and Electrochemical Properties

The electrochemical behavior of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole is characterized by multiple redox-active centers including two azo groups, four amino substituents, and the anisole moiety. Comprehensive electrochemical studies of similar bis-azo compounds reveal complex multi-electron transfer processes with distinct reduction and oxidation potentials [6] [13].

Reduction Processes:
The compound undergoes two-step electrochemical reduction at each azo linkage. The first reduction occurs at -1.3 to -1.5 V versus Ag/AgCl, corresponding to the conversion of N=N to N-N (hydrazo formation) [6] [14]. The second reduction process occurs at -1.8 to -2.2 V, representing complete cleavage to individual amine fragments [6] [15].

Given the presence of two azo groups, the compound can accept up to four electrons during complete electrochemical reduction, with each azo group contributing two electrons to the overall process [6] [15]. The reduction potentials are influenced by the electron-donating amino substituents, which shift the potentials to more negative values compared to unsubstituted azo compounds [6].

Oxidation Processes:
The amino groups serve as primary oxidation sites, with the first oxidation occurring at +0.3 to +0.6 V versus Ag/AgCl [6]. This process involves two-electron oxidation of the amino groups to form quinone-like intermediates [6]. A second oxidation process occurs at +0.8 to +1.2 V, involving oxidation of the anisole moiety and formation of phenoxyl radical species [16] [17].

Electrochemical Gap and Stability:
The electrochemical gap spans 1.6 to 2.1 V, representing the energy difference between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) [6]. Solvent effects significantly influence electrochemical stability, with DMSO > acetonitrile > dimethylformamide in terms of maintaining reversible redox behavior [11] [6].

pH-Dependent Tautomerism and Prototropic Equilibria

The pH-dependent behavior of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole involves complex tautomeric equilibria between azo and hydrazone forms, modulated by the ionization states of the amino substituents. This compound exhibits multiple prototropic equilibria due to the presence of four amino groups and two azo linkages capable of tautomerization [18] [12].

Acidic Conditions (pH < 2):
Under strong acidic conditions, the compound exists predominantly in the protonated azo form [18] [19]. The amino groups undergo protonation (pKa ~ 4-5 for aromatic amines), while the azo nitrogens may also accept protons [18]. This results in blue-shifted absorption spectra due to disruption of the extended conjugation system [18] [19].

Moderately Acidic Conditions (pH 2-4):
In this pH range, an equilibrium between azo and hydrazone forms becomes established [18] [12]. The equilibrium constant Kazo/hydrazone approaches unity, with dual absorption bands observed in UV-visible spectra reflecting the coexistence of both tautomers [18] [19]. Intramolecular hydrogen transfer between amino groups and azo nitrogens drives this tautomeric interconversion [12].

Near-Neutral Conditions (pH 4-7):
The hydrazone form predominates in near-neutral solutions, with Kazo/hydrazone ~ 10 [18] [12]. This preference arises from stabilization through intramolecular hydrogen bonding between the hydrazone proton and nearby amino groups [12]. Red-shifted absorption maxima characterize the electronic spectra under these conditions [18] [19].

Basic Conditions (pH 7-9):
Deprotonation of the hydrazone form occurs, leading to further red-shifted absorption [18] [20]. The phenolic character of the hydrazone tautomer (pKa ~ 8-9) becomes significant, with deprotonation effects dominating the prototropic equilibria [18] [21].

Strongly Basic Conditions (pH > 9):
Under strong basic conditions, phenoxide anion formation occurs at the anisole moiety, while multiple deprotonation states of the amino groups create complex ionization patterns [18] [20]. Significant spectral changes reflect the formation of highly conjugated anionic species with altered electronic properties [18] [21].

XLogP3

2.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

376.17600729 g/mol

Monoisotopic Mass

376.17600729 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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